SC-52012
CAS No.:
Cat. No.: VC0007164
Molecular Formula: C25H30N4O6
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C25H30N4O6 |
---|---|
Molecular Weight | 482.5 g/mol |
IUPAC Name | (3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1 |
Standard InChI Key | VUUBSMRWDWDDPT-PMACEKPBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N |
Chemical and Physical Properties of SC-52012
SC-52012 (CAS No. 145643-15-8) is a synthetic organic compound with the molecular formula and a molecular weight of 482.53 g/mol . Its canonical SMILES notation is , reflecting a complex structure designed to mimic the Arg-Gly-Asp (RGD) sequence critical for fibrinogen binding .
Table 1: Stock Solution Preparation Guidelines
Concentration | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
---|---|---|---|
1 mM | 2.0724 mL | 10.3621 mL | 20.7241 mL |
5 mM | 0.4145 mL | 2.0724 mL | 4.1448 mL |
10 mM | 0.2072 mL | 1.0362 mL | 2.0724 mL |
Mechanism of Action: GP IIb/IIIa Receptor Antagonism
SC-52012 inhibits platelet aggregation by selectively binding to the GP IIb/IIIa receptor, a heterodimeric integrin abundant on platelet surfaces . This receptor mediates fibrinogen-dependent platelet crosslinking during thrombus formation. By occupying the RGD recognition site, SC-52012 prevents fibrinogen binding, thereby disrupting platelet aggregation .
Binding Affinity and Specificity
In vitro studies using -labeled SC-52012 demonstrated a dissociation constant () of 21.6 ± 4.7 nM on ADP-activated human platelets, compared to 156 ± 8.3 nM on resting platelets . This activation-dependent binding suggests conformational changes in GP IIb/IIIa enhance SC-52012’s affinity. Notably, SC-52012 binds to a ligand-attenuated site distinct from epitopes recognized by monoclonal antibodies like 4F8, highlighting its unique pharmacodynamic profile.
Preclinical Research Findings
In Vitro Antiplatelet Activity
SC-52012 exhibited potent inhibition of ADP-induced human platelet aggregation with an IC of 44 ± 5 nM . In canine platelet-rich plasma (PRP), the ethyl ester prodrug derivative (19a) showed an IC of 270 nM against collagen-induced aggregation .
In Vivo Efficacy
Oral administration of prodrug formulations in canine models yielded systemic activity, with the ethyl ester derivative achieving 9.9 ± 2.3% oral systemic activity (OSA) at 10 mg/kg . These results underscored SC-52012’s potential as an orally bioavailable antiplatelet agent.
Table 2: Comparative Oral Systemic Activity of SC-52012 Prodrugs
Prodrug Formulation | Oral Systemic Activity (%) |
---|---|
Pivaloyloxymethyl | 5.1 ± 1.5 |
Cyclohexyl | 9.2 ± 1.9 |
Ethyl | 9.9 ± 2.3 |
Comparison with Approved GP IIb/IIIa Antagonists
SC-52012’s discontinuation contrasts with the success of intravenous GP IIb/IIIa inhibitors like abciximab and eptifibatide, which are used in acute coronary syndromes. The table below highlights key differences:
Table 3: SC-52012 vs. Approved GP IIb/IIIa Antagonists
Parameter | SC-52012 | Abciximab | Eptifibatide |
---|---|---|---|
Administration | Oral | Intravenous | Intravenous |
Molecular Target | GP IIb/IIIa | GP IIb/IIIa | GP IIb/IIIa |
Development Status | Discontinued | Approved | Approved |
Indication | N/A | ACS | ACS |
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